A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide
A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[1][2][3][4] This receptor is the primary target for the endogenous natriuretic peptides, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which play crucial roles in cardiovascular and renal homeostasis.[5][6] By blocking the action of ANP and BNP at NPR-A, A 71915 serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NPR-A signaling pathway. This technical guide provides an in-depth overview of A 71915, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
A 71915 is a peptide with the sequence Arg-Cys-Xaa-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Xaa-Arg-Cys-NH2, where Xaa at position 3 is Cyclohexylalanine (Cha) and Xaa at position 11 is D-Tic. It has a disulfide bridge between the two Cysteine residues.[1]
| Property | Value |
| Molecular Formula | C69H116N26O15S2 |
| Molecular Weight | 1613.95 g/mol [1][3] |
| Sequence | H-Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2 (Disulfide bridge: Cys2-Cys13)[1] |
| Solubility | Soluble in water to 1 mg/mL[1] |
| CAS Number | 132956-87-7[1][3] |
Mechanism of Action
A 71915 exerts its effects by competitively binding to the NPR-A receptor, thereby preventing the binding of its natural ligands, ANP and BNP. The binding of ANP or BNP to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5][6] cGMP, a crucial second messenger, then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[5] This signaling cascade ultimately mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to the regulation of blood pressure and fluid balance.[5][6] By blocking this initial binding step, A 71915 effectively inhibits the entire downstream signaling pathway, making it a powerful tool to study the consequences of NPR-A blockade.
Quantitative Data
The potency and competitive nature of A 71915 as an NPR-A antagonist have been quantified in various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Parameter | Cell Line/Tissue | Value | Reference(s) |
| pKi | - | 9.18 | [1][2][3][4] |
| Ki | - | 0.65 nM | [2][3] |
| pA2 | NB-OK-1 cells | 9.48 | [2][3] |
| pA2 | Human fat cells | 7.51 | [3] |
In Vivo Effects
| Experimental Model | Effect of A 71915 | Dose | Reference(s) |
| BNP-induced scratching in mice | Reduction of scratching behavior | 5 µl (i.m.) | [2] |
| Blood pressure in mice | Attenuation of NS-398-induced blood pressure decrease | 30 µg/kg/day | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of A 71915.
NPR-A Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of A 71915 for the NPR-A receptor by measuring its ability to displace a radiolabeled ligand, typically [125I]-ANP.
Materials:
-
Cell membranes prepared from cells expressing NPR-A (e.g., NB-OK-1 cells)
-
[125I]-ANP (radioligand)
-
A 71915 (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine cell membranes, a fixed concentration of [125I]-ANP (typically at or below its Kd), and varying concentrations of A 71915. For non-specific binding control wells, add a high concentration of unlabeled ANP.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]-ANP against the logarithm of the A 71915 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for NPR-A competitive radioligand binding assay.
cGMP Accumulation Assay
This assay measures the ability of A 71915 to inhibit ANP-stimulated cGMP production in whole cells.
Materials:
-
NPR-A expressing cells (e.g., NB-OK-1 cells)
-
Cell culture medium
-
ANP
-
A 71915
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
Procedure:
-
Cell Culture: Culture NPR-A expressing cells to near confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes).
-
Treatment: Add varying concentrations of A 71915 to the cells, followed by a fixed concentration of ANP to stimulate cGMP production. Include control wells with no treatment, ANP alone, and A 71915 alone.
-
Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the A 71915 concentration. Determine the IC50 of A 71915 for the inhibition of ANP-stimulated cGMP production. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.
Workflow for cGMP accumulation assay.
Signaling Pathways
The antagonism of NPR-A by A 71915 blocks the canonical natriuretic peptide signaling pathway.
NPR-A signaling pathway and the antagonistic action of A 71915.
Conclusion
A 71915 is a cornerstone research tool for investigating the physiological and pathological roles of the NPR-A signaling pathway. Its high potency and competitive antagonism allow for precise modulation of this pathway in a variety of experimental settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize A 71915 in their studies of cardiovascular, renal, and other systems where natriuretic peptide signaling is of interest. The lack of clinical development of A 71915 underscores its primary role as a preclinical investigational compound.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretic and natriuretic action of rat atrial natriuretic peptide (6-33) administered intracerebroventricularly in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
